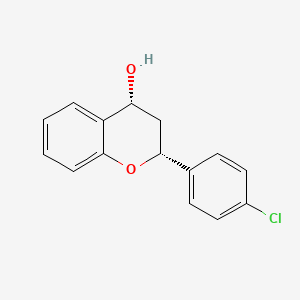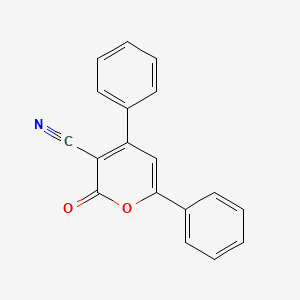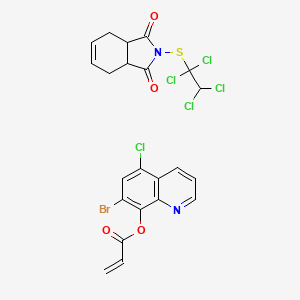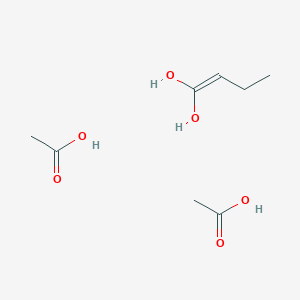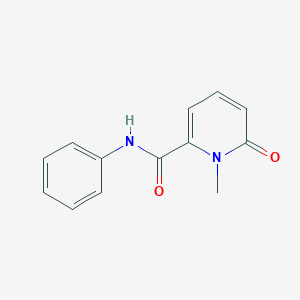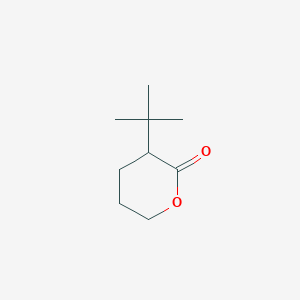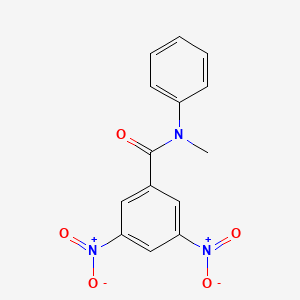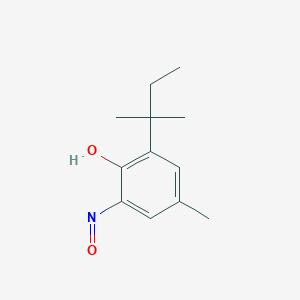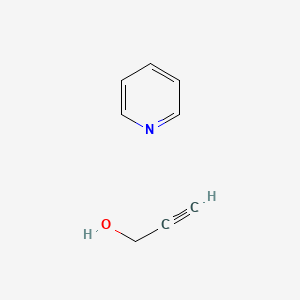
Diethyl (pyrrolidine-1-carbonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (pyrrolidine-1-carbonyl)phosphonate is a phosphonate compound characterized by the presence of a pyrrolidine ring attached to a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidine-1-carbonyl)phosphonate typically involves the reaction of diethyl phosphite with a pyrrolidine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites under visible-light illumination, providing a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl (pyrrolidine-1-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (pyrrolidine-1-carbonyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (pyrrolidine-1-carbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl 1-(methylsulfenyl)-4-oxopentanephosphonate
- Amino phosphonates
Uniqueness
Diethyl (pyrrolidine-1-carbonyl)phosphonate is unique due to its pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other phosphonates and enhances its potential in biological and chemical applications .
Properties
CAS No. |
59682-44-9 |
|---|---|
Molecular Formula |
C9H18NO4P |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
diethoxyphosphoryl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)9(11)10-7-5-6-8-10/h3-8H2,1-2H3 |
InChI Key |
MTSRTDYVXYQEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)N1CCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
